Arcaine

Vue d'ensemble

Description

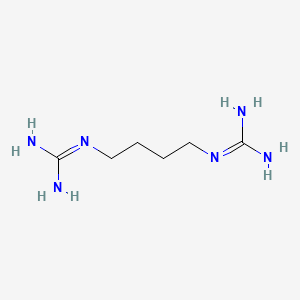

Arcaine, également connue sous le nom de sulfate de 1,4-diguanidinobutane, est un composé polyamine de formule empirique C6H16N6·H2O4S et de masse molaire de 270,31 g/mol . Il s'agit d'un composé synthétique qui agit comme un antagoniste du site de liaison de la polyamine du récepteur N-méthyl-D-aspartate (NMDA) . L'this compound a été étudiée pour ses applications thérapeutiques potentielles, en particulier dans le contexte des troubles neurologiques.

Méthodes De Préparation

L'arcaine peut être synthétisée par une série de réactions chimiques impliquant les matières premières et les réactifs appropriés. La voie de synthèse implique généralement la réaction de la butanediamine avec la guanidine pour former du 1,4-diguanidinobutane, qui est ensuite converti en sa forme de sel de sulfate . Les conditions de réaction comprennent souvent l'utilisation de solvants, de catalyseurs et de réglages spécifiques de température et de pression pour optimiser le rendement et la pureté.

Analyse Des Réactions Chimiques

L'arcaine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation d'oxydes correspondants, tandis que la réduction peut produire des dérivés d'amine.

Applications de la recherche scientifique

L'this compound a été largement étudiée pour ses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, l'this compound est utilisée comme réactif pour étudier les interactions et les sites de liaison des polyamines . En biologie, elle est utilisée pour étudier le rôle des polyamines dans les processus cellulaires et les voies de transduction du signal . En médecine, les effets antagonistes de l'this compound sur le récepteur NMDA en font un candidat potentiel pour des interventions thérapeutiques dans des troubles neurologiques tels que l'épilepsie et les maladies neurodégénératives . De plus, l'this compound a des applications industrielles dans la synthèse d'autres dérivés de polyamines et comme composant dans certaines formulations chimiques .

Mécanisme d'action

L'this compound exerce ses effets en bloquant le récepteur NMDA par un mécanisme de canal ouvert . Elle se lie au site de reconnaissance de la polyamine sur le complexe du récepteur NMDA, empêchant le récepteur d'être activé par les polyamines endogènes . Ce blocage inhibe l'afflux d'ions calcium dans le neurone, modulant ainsi la transmission synaptique et l'excitabilité neuronale . Les cibles moléculaires impliquées dans ce mécanisme comprennent les sous-unités du récepteur NMDA et les voies de signalisation associées .

Applications De Recherche Scientifique

Pharmaceutical Development

Arcaine plays a crucial role in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. Its vasodilatory effects make it a candidate for developing medications aimed at improving blood flow and reducing symptoms associated with conditions such as hypertension and stroke.

Case Study: NMDA Receptor Interaction

Research has demonstrated that this compound interacts with N-methyl-D-aspartate (NMDA) receptors, which are vital in synaptic plasticity and memory function. A study showed that this compound blocks and permeates these receptor channels, thereby influencing neuronal signaling pathways. This property suggests its potential use in treating neurodegenerative diseases by modulating excitatory neurotransmission .

Biochemical Research

In biochemical studies, this compound is utilized to explore cellular signaling pathways. Its ability to influence ion channel activity allows researchers to investigate the underlying mechanisms of various cellular processes.

Mechanistic Insights

This compound's interaction with NMDA receptors indicates its role as a polyamine that can modulate receptor activity. This modulation is essential for understanding how neurotransmitters affect neuronal communication and can lead to breakthroughs in neuropharmacology .

Analytical Chemistry

This compound is employed as a reagent in analytical chemistry for detecting and quantifying other compounds within complex mixtures. Its chemical properties facilitate various analytical techniques, enhancing the precision of measurements.

Application Example

In chromatographic methods, this compound can serve as an internal standard or an indicator to improve the accuracy of compound identification and quantification, particularly in pharmacokinetic studies .

Agricultural Science

The exploration of this compound in agricultural science focuses on its potential use as a growth regulator or pest control agent. This application aligns with sustainable agricultural practices aimed at enhancing crop yield while minimizing environmental impact.

Research Findings

Studies have indicated that compounds similar to this compound exhibit growth-promoting properties in plants. Ongoing research aims to determine the efficacy of this compound as a biopesticide or growth enhancer by examining its effects on plant physiology and pest resistance mechanisms .

Material Science

In material science, this compound is investigated for its properties in creating novel materials such as hydrogels. These materials have significant implications for drug delivery systems due to their biocompatibility and ability to control release rates.

Hydrogels Development

Research into hydrogels incorporating this compound has shown promise in developing drug delivery systems that can provide sustained release of therapeutic agents. This application could revolutionize treatment methodologies for various diseases by enhancing the bioavailability and effectiveness of medications .

Summary Table of Applications

Mécanisme D'action

Arcaine exerts its effects by blocking the NMDA receptor through an open channel mechanism . It binds to the polyamine recognition site on the NMDA receptor complex, preventing the receptor from being activated by endogenous polyamines . This blockade inhibits the influx of calcium ions into the neuron, thereby modulating synaptic transmission and neuronal excitability . The molecular targets involved in this mechanism include the NMDA receptor subunits and associated signaling pathways .

Comparaison Avec Des Composés Similaires

L'arcaine est structurellement similaire à d'autres composés polyamines tels que l'agmatine et l'ifenprodil . Elle se distingue par son affinité de liaison spécifique et ses effets antagonistes sur le récepteur NMDA . L'agmatine, par exemple, est une autre polyamine qui module plusieurs cibles moléculaires, y compris les systèmes de neurotransmetteurs et les canaux ioniques . L'ifenprodil, en revanche, est un antagoniste non compétitif du récepteur NMDA avec des propriétés de liaison distinctes . Ces différences mettent en évidence le caractère unique de l'this compound en termes d'interactions moléculaires et d'applications thérapeutiques potentielles .

Activité Biologique

Arcaine, specifically known as this compound sulfate, is a compound with notable biological activity primarily recognized for its role as a nitric oxide (NO) synthase inhibitor and NMDA antagonist . This article explores the biological activities of this compound, its mechanisms of action, and relevant research findings.

- Chemical Name: N,N'-1,4-Butanediyl bisguanidine sulfate

- CAS Number: 14923-17-2

- Purity: ≥99%

- Nitric Oxide Synthase Inhibition : this compound inhibits nitric oxide synthase, which is crucial in regulating NO levels in the body. Elevated NO can lead to various physiological effects, including vasodilation and neurotransmission modulation.

- NMDA Antagonism : As a competitive antagonist at the polyamine site of NMDA receptors, this compound modulates glutamatergic signaling. This action can potentially influence neuroprotective pathways and has implications for neurodegenerative diseases.

Biological Activities

The biological activities associated with this compound include:

- Neuroprotective Effects : By antagonizing NMDA receptors, this compound may protect neurons from excitotoxicity, a condition often linked to neurodegenerative disorders.

- Antioxidant Properties : this compound's inhibition of NO synthase may contribute to reducing oxidative stress in various biological systems.

- Potential Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities of this compound

Case Studies and Research Insights

- Neuroprotective Studies : Research indicates that this compound's NMDA antagonistic properties can mitigate neuronal damage in models of ischemia. In vitro studies demonstrated reduced cell death in neuronal cultures exposed to excitotoxic agents when treated with this compound.

- Antioxidant Mechanism Exploration : A study investigated the antioxidant capacity of this compound in cellular models. Results indicated that this compound significantly lowered reactive oxygen species (ROS) levels, thereby enhancing cell viability under oxidative stress conditions.

- Antitumor Activity Investigation : In a recent study on various cancer cell lines, this compound exhibited cytotoxic effects by promoting apoptosis through mitochondrial pathways. The study highlighted the potential for this compound as a therapeutic agent in cancer treatment.

Propriétés

IUPAC Name |

2-[4-(diaminomethylideneamino)butyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMDNMBBCKDWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14923-17-2 (sulfate[1:1]), 36587-93-6 (unspecified sulfate), 58585-47-0 (di-hydrochloride) | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80110030 | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544-05-8 | |

| Record name | Arcaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arcaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Butane-1,4-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80110030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.